3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-22-17(21)14-11-15(13-7-5-4-6-8-13)18(12(14)2)10-9-16(19)20/h4-8,11H,3,9-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQOUNYZSAKEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zav’yalov Pyrrole Synthesis: A Primary Route
The Zav’yalov method, a cornerstone in pyrrole chemistry, employs enamino acids derived from β-dicarbonyl compounds and amino acids. For this compound, the synthesis proceeds as follows:
Synthesis of the β-Dicarbonyl Precursor
The reaction begins with ethyl 2-methyl-3-oxo-3-phenylpropanoate, a β-keto ester synthesized via Claisen condensation between ethyl phenylacetate and ethyl acetoacetate under basic conditions. This precursor introduces the ethoxycarbonyl, methyl, and phenyl groups critical to the target molecule.
Key reaction:
$$
\text{PhCOCH}2\text{COOEt} + \text{CH}3\text{COCOOEt} \xrightarrow{\text{NaOEt}} \text{PhC(O)C(CH}3\text{)COOEt} + \text{H}2\text{O}
$$
Enamino Acid Formation
The β-keto ester reacts with β-alanine (NH$$2$$-CH$$2$$-CH$$_2$$-COOH) in refluxing ethanol, forming an enamino acid intermediate. The amine group of β-alanine attacks the ketone carbonyl, yielding a conjugated enamine system.
Structural analysis:
Cyclization to Pyrrole
Cyclization of the enamino acid occurs in acetic anhydride at 80–100°C, facilitated by the dehydration of the intermediate. The reaction proceeds via a münchnone (1,3-oxazolium-5-olate) intermediate, which undergoes electrocyclic ring-opening and recombination to form the pyrrole nucleus.
Mechanistic highlights:
- Münchnone formation : Acetic anhydride acylates the enamino acid, generating a reactive dipole.
- Cyclization : Intramolecular attack by the nitrogen lone pair forms the pyrrole ring.
- Decarboxylation : The β-alanine carboxyl group remains intact, yielding the propanoic acid side chain.
Yield optimization:
Alternative Synthetic Approaches
Hantzsch Pyrrole Synthesis Modifications
While less common for this derivative, modified Hantzsch conditions using ethyl acetoacetate, benzaldehyde derivatives, and ammonium acetate have been explored. However, regioselectivity challenges limit its utility for introducing the propanoic acid moiety.
Post-Functionalization Strategies
Propanoic Acid Side Chain Introduction
A pre-formed pyrrole (e.g., 3-ethoxycarbonyl-2-methyl-5-phenylpyrrole) undergoes N-alkylation with ethyl 3-bromopropanoate, followed by saponification:
$$
\text{Pyrrole} + \text{BrCH}2\text{CH}2\text{COOEt} \xrightarrow{\text{NaH}} \text{N-alkylated product} \xrightarrow{\text{NaOH}} \text{3-[...]propanoic acid}
$$
Challenges :
- Competing O- vs. N-alkylation reduces yields (30–40%).
- Harsh saponification conditions may degrade the ester.
Phenyl Group Installation via Suzuki Coupling
Late-stage Suzuki-Miyaura coupling introduces the phenyl group to a brominated pyrrole precursor. This method offers flexibility but requires palladium catalysis and inert conditions.
Industrial-Scale Production
Bench-scale protocols are scaled using continuous flow reactors to enhance heat/mass transfer. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence time | 15–20 min | Maximizes cyclization |
| Temperature | 95°C | Balances rate vs. decomposition |
| Solvent | Toluene/AcOH (3:1) | Improves solubility |
| Catalyst loading | 1.5 mol% HCl | Accelerates reaction |
Purity control : RP-HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) confirms >98% purity.
Mechanistic Insights and By-Product Analysis
Competing Pathways
Regioisomer Control
The Zav’yalov method’s regioselectivity arises from the β-keto ester’s substitution pattern:
- C2 methyl : Directs cyclization to the α-position.
- C3 ethoxycarbonyl : Stabilizes the transition state via conjugation.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole ring and the ethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) 4-Methylphenyl Substitution
- Compound: [3-(Ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid (CAS: 327024-81-7, C₁₇H₁₉NO₄, MW: 301.35) Key Difference: The phenyl group in the parent compound is replaced with a 4-methylphenyl group. The acetic acid chain (vs. propanoic acid) reduces steric bulk. Impact: The methyl group enhances lipophilicity (logP likely higher than the parent compound) and may improve membrane permeability. The shorter acetic acid chain could reduce hydrogen-bonding capacity .
b) 4-Methoxyphenyl Substitution
- Compound: 3-[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid (CAS: 853104-97-9, C₁₈H₂₁NO₅, MW: 331.37) Key Difference: The methoxy group at the para position introduces strong electron-donating effects. Impact: Increased electron density on the aromatic ring may enhance stability against oxidative degradation. The higher molecular weight (331.37 vs. 301.35) suggests reduced solubility in aqueous media .
c) 4-Fluorophenyl Substitution
- Compound: 3-[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid Key Difference: Fluorine’s electronegativity withdraws electron density, altering electronic interactions. Impact: Potential for improved binding affinity in biological targets due to dipole interactions. Fluorine’s small size minimizes steric hindrance .
Ester Group Modifications
- Compound: 3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid (CAS: 6060-0052, C₂₂H₂₁NO₄, MW: 363.41) Key Difference: Ethoxycarbonyl replaced with methoxycarbonyl; the phenyl ring is substituted with a 3-methoxycarbonyl group. Impact: Methoxycarbonyl is less lipophilic than ethoxycarbonyl, reducing logP (4.74 vs. estimated ~5.0 for ethoxy analogs). The bulkier substituent may hinder rotational freedom, affecting conformational stability .
Acid Chain Modifications
- Compound: 3-(4-Ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid (CAS: 38664-16-3, C₁₁H₁₅NO₄, MW: 225.24) Key Difference: The phenyl group is absent, and the ethoxycarbonyl is at position 4 instead of 3. Impact: Simplified structure reduces molecular weight (225.24 vs. 301.35), likely improving aqueous solubility. However, the lack of aromaticity may diminish π-π stacking interactions in biological targets .
Pyrrole vs. Pyrazole Core
- Compound: 3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-96-2, C₁₀H₁₀BrF₃N₂O₂, MW: 343.11) Key Difference: Pyrazole ring replaces pyrrole, with bromo, cyclopropyl, and trifluoromethyl groups. Impact: The pyrazole’s higher aromaticity and electronegative substituents may enhance metabolic stability but reduce solubility.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | MW | logP | Key Substituents |
|---|---|---|---|---|---|
| 3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid | 396123-27-6 | C₁₇H₁₉NO₄ | 301.35 | ~5.0 | Phenyl, ethoxycarbonyl, propanoic acid |
| [3-(Ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid | 327024-81-7 | C₁₇H₁₉NO₄ | 301.35 | ~5.2 | 4-Methylphenyl, acetic acid |
| 3-[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid | 853104-97-9 | C₁₈H₂₁NO₅ | 331.37 | ~4.8 | 4-Methoxyphenyl |
| 3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid | 6060-0052 | C₂₂H₂₁NO₄ | 363.41 | 4.74 | 3-Methoxycarbonylphenyl |
| 3-(4-Ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid | 38664-16-3 | C₁₁H₁₅NO₄ | 225.24 | ~3.5 | No phenyl group |
Research Findings
- Electronic Effects : Methoxy and fluorine substituents modulate electron density, influencing stability and target binding. For example, 4-methoxyphenyl derivatives show enhanced resistance to oxidation .
- Biological Implications: Propanoic acid chains (vs. acetic acid) may enhance interactions with enzymes like cyclooxygenase (COX) due to increased flexibility and hydrogen-bonding capacity .
Biological Activity
3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid, with the CAS number 396123-27-6, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by the presence of an ethoxycarbonyl group and a phenyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- Structural Features : The compound features a pyrrole ring connected to a propanoic acid moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes related to bacterial virulence, particularly in the context of the Type III secretion system (T3SS) involved in pathogenicity.
Antimicrobial Properties
A study highlighted the compound's effectiveness in inhibiting the growth of Gram-negative bacteria, particularly those utilizing the T3SS. The compound was shown to downregulate the expression of virulence factors, thereby reducing pathogenicity.
Inhibition Studies
In vitro assays demonstrated that at concentrations around 50 μM, this compound could inhibit approximately 50% of T3SS activity in Enteropathogenic E. coli (EPEC) models. This inhibition was attributed to the compound's ability to interfere with the secretion of effector proteins critical for bacterial virulence .
Case Study 1: Efficacy Against EPEC
A detailed investigation into the effects of this compound on EPEC showed significant reductions in effector protein secretion when treated with varying concentrations of the compound. The results were quantified using a CPG2-reporter assay, indicating a promising avenue for developing novel antibacterial agents targeting T3SS .
Case Study 2: Cytotoxicity Profile
Further studies assessed the cytotoxic effects of this compound on mammalian cell lines. While some cytotoxicity was observed at higher concentrations (≥100 μM), lower doses maintained cell viability while effectively inhibiting bacterial growth. This suggests a potential therapeutic window for clinical applications .
Data Tables
| Biological Activity | Concentration Tested (μM) | Effect Observed |
|---|---|---|
| T3SS Inhibition | 50 | ~50% inhibition |
| Antimicrobial Activity | 25 | Growth inhibition |
| Cytotoxicity | 100 | Significant toxicity |
Q & A
Q. How can researchers determine key physicochemical properties (e.g., solubility, melting point) of this compound when literature data are unavailable?
Methodological Answer: Experimental determination is critical. Use differential scanning calorimetry (DSC) or capillary melting point apparatus to measure thermal properties. For solubility, employ high-performance liquid chromatography (HPLC) with a photodiode array detector to quantify solubility in solvents of varying polarity. Partition coefficients (log P) can be assessed via shake-flask methods combined with UV-Vis spectroscopy. Stability under different pH conditions should be evaluated using accelerated degradation studies monitored by LC-MS .
Q. What synthetic strategies are recommended for laboratory-scale synthesis, and how can common pitfalls be addressed?
Methodological Answer: Optimize stepwise synthesis using palladium-catalyzed cross-coupling for pyrrole ring formation, followed by ester hydrolysis. Monitor reaction progress with thin-layer chromatography (TLC) and optimize purification via flash chromatography or recrystallization. Challenges like low yields in cyclization steps may require adjusting catalysts (e.g., BF₃·Et₂O for acid-mediated cyclization) or inert atmospheres to prevent oxidation. Intermediate characterization with ¹H/¹³C NMR and IR ensures structural fidelity .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment via HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) detects impurities. X-ray crystallography can resolve ambiguous structural features if crystallizable derivatives are synthesized .
Advanced Research Questions
Q. How can computational methods predict reactivity and stability under experimental conditions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states to predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations assess stability in solvent environments. Quantum mechanical/molecular mechanical (QM/MM) approaches evaluate hydrolysis kinetics of the ethoxycarbonyl group. Pair computational results with experimental validation using kinetic profiling .
Q. What strategies resolve contradictions in toxicity data for in vivo studies?
Methodological Answer: Cross-reference in silico predictions (e.g., ProTox-II, ADMETlab) with empirical assays. Conduct acute toxicity studies in model organisms (e.g., zebrafish embryos) to evaluate LC₅₀ and histological impacts. Use metabolomics (LC-MS/MS) to identify toxic metabolites. Discrepancies may arise from impurities; thus, enforce strict purity standards (>98% by HPLC) and include control groups with purified batches .
Q. How can reaction mechanisms be elucidated to improve synthetic yield and selectivity?
Methodological Answer: Isotopic labeling (e.g., ¹⁸O in ester groups) tracks bond cleavage during hydrolysis. Kinetic isotope effects (KIE) studies differentiate between concerted and stepwise mechanisms. In situ IR spectroscopy monitors intermediate formation in real time. Computational reaction path searches (e.g., artificial force induced reaction, AFIR) identify low-energy pathways for optimization .
Q. What methodologies ensure compound stability during long-term storage in academic labs?
Methodological Answer: Conduct accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC-UV. Use argon-filled vials with desiccants for hygroscopic samples. For light sensitivity, store in amber glass at -20°C. Periodically reassess stability using NMR to detect structural changes .
Q. How can high-throughput screening (HTS) platforms be integrated to study biological activity?
Methodological Answer: Implement automated liquid handling systems for dose-response assays (e.g., 384-well plates). Use fluorescence-based assays (e.g., protein binding via FRET) or luminescence (e.g., luciferase reporter systems). Data analysis pipelines (e.g., Python-based Scikit-learn) process large datasets to identify structure-activity relationships (SAR). Validate hits with orthogonal assays like surface plasmon resonance (SPR) .
Data Contradiction and Gap Analysis
Q. How should researchers address conflicting data on decomposition products or reaction outcomes?
Methodological Answer: Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). Use tandem mass spectrometry (MS/MS) to characterize decomposition products. Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS). Meta-analyses of published datasets, weighted by methodological rigor, can identify consensus trends .
Q. What interdisciplinary approaches bridge gaps in understanding this compound’s pharmacological potential?
Methodological Answer: Combine cheminformatics (e.g., PubChem BioAssay data mining) with zebrafish phenotyping to screen for neuroactive or anti-inflammatory effects. Molecular docking (AutoDock Vina) predicts target binding (e.g., cyclooxygenase-2). Validate with ex vivo organoid models and transcriptomics (RNA-Seq) to map mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
